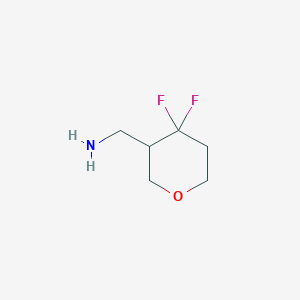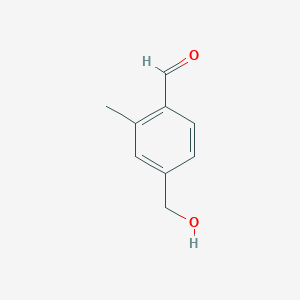
4-(Hydroxymethyl)-2-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-2-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 It is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 4-(Hydroxymethyl)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(Carboxymethyl)-2-methylbenzaldehyde.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(Hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(Carboxymethyl)-2-methylbenzaldehyde
Reduction: 4-(Hydroxymethyl)-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(Hydroxymethyl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-2-methylbenzaldehyde depends on its specific application. In biochemical reactions, the compound may act as a substrate for enzymes that catalyze oxidation-reduction processes. The hydroxymethyl group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in further biochemical transformations.
相似化合物的比较
4-(Hydroxymethyl)benzaldehyde: Lacks the methyl group, making it less hydrophobic.
2-Methylbenzaldehyde: Lacks the hydroxymethyl group, reducing its reactivity in oxidation-reduction reactions.
4-(Hydroxymethyl)-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde group, altering its chemical properties.
Uniqueness: 4-(Hydroxymethyl)-2-methylbenzaldehyde is unique due to the presence of both a hydroxymethyl and a methyl group on the benzaldehyde core. This combination of functional groups provides a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical reactions and applications.
属性
IUPAC Name |
4-(hydroxymethyl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIMEMZFYOBXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7964724.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B7964726.png)
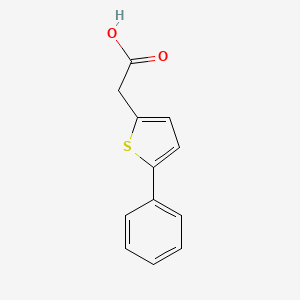
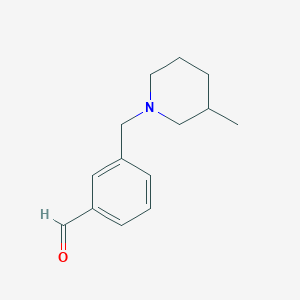
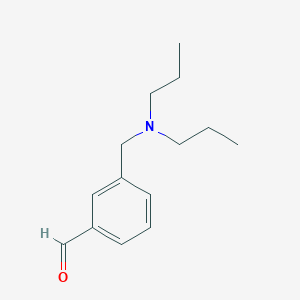
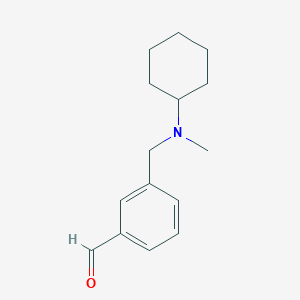

![4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde](/img/structure/B7964765.png)
![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)
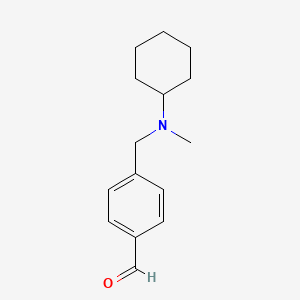
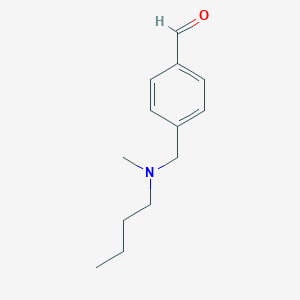
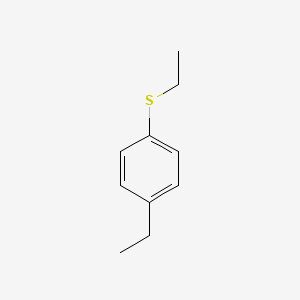
amine](/img/structure/B7964790.png)
